1-(2-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(2-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromeno-pyrrole scaffold with a 2-fluorophenyl group at position 1, a 2-methoxyethyl substituent at position 2, and methyl groups at positions 6 and 5. The 2-fluorophenyl and 2-methoxyethyl moieties likely influence electronic properties, solubility, and biological interactions, making this compound a candidate for drug discovery efforts .
Properties
Molecular Formula |
C22H20FNO4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H20FNO4/c1-12-10-15-17(11-13(12)2)28-21-18(20(15)25)19(14-6-4-5-7-16(14)23)24(22(21)26)8-9-27-3/h4-7,10-11,19H,8-9H2,1-3H3 |
InChI Key |
BXTWSKSAHYCRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, 2-methoxyethylamine, and dimethylchromene.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-fluoroaniline and 2-methoxyethylamine.
Cyclization: The intermediate undergoes cyclization with dimethylchromene under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core structure.
Functional Group Modifications: Subsequent steps may involve functional group modifications to introduce the desired substituents at specific positions on the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is part of a broader library of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones synthesized via multicomponent reactions (MCRs). Below is a detailed comparison with key analogs:
Structural and Spectral Comparisons
- Chromeno-Pyrrole Core: All analogs share the fused chromeno-pyrrole-dione scaffold, but substituents alter spectroscopic profiles. For instance: The target compound’s ¹H NMR spectrum would show distinct signals for the 2-fluorophenyl (δ ~7.0–7.5 ppm) and 2-methoxyethyl groups (δ ~3.2–3.8 ppm), similar to the 2-hydroxyethyl analog (δ 3.44–3.57 ppm for –CH₂OH) . IR spectra consistently exhibit strong carbonyl stretches (~1710–1730 cm⁻¹) for the dione moieties .
Thermal Properties: Melting points vary with substituent polarity. The 2-hydroxyethyl analog melts at 195–197°C , while the pyridinyl derivative () likely has a higher melting point due to increased rigidity.
Comparison with Non-Congeners
- Furopyrano-Pyrrole Diones (e.g., 8g in ): These feature a furopyrano[3,4-e]pyran core instead of chromeno-pyrrole. The fused oxygen-rich system confers greater rigidity and different electronic properties (e.g., IR carbonyl stretches at 1720 cm⁻¹) .
Biological Activity
1-(2-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the chromeno[2,3-c]pyrrole class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 372.42 g/mol. The structure features a chromeno-pyrrole core that is substituted with various functional groups, enhancing its biological activity.
Biological Activity
Recent research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant biological activities. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antioxidant Properties : These compounds have demonstrated antioxidant activities in various assays, which may be attributed to their ability to scavenge free radicals .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown that related compounds can inhibit glucokinase and other enzymes linked to glucose metabolism .
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets such as receptors or enzymes. The structural features allow it to bind effectively to these targets, potentially modulating their activity.
Synthesis and Evaluation
A study published in Molecules explored the synthesis of various chromeno[2,3-c]pyrrole derivatives and assessed their biological activities. The synthesis involved multicomponent reactions yielding high purity compounds with yields ranging from 63% to 94% .
In Vivo Studies
In vivo studies have indicated that certain derivatives can significantly reduce bacterial load in infected models. For instance, a derivative similar to the compound was tested against E. coli infections in mice and showed promising results comparable to standard antibiotics .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 1-(2-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 2-fluorophenyl derivatives), and primary amines (e.g., 2-methoxyethylamine). This method is highly efficient, with a 92% success rate across 240 experiments, and avoids chromatography by isolating products via crystallization. Reaction conditions include mild heating (60–80°C) and solvent systems like ethanol or acetonitrile .
Q. How can the purity of the compound be validated post-synthesis?
Purity is confirmed using HPLC analysis (>95% purity) and structural verification via 1H/13C NMR spectroscopy . Crystallization from solvents like ethanol or ethyl acetate is the preferred isolation method, ensuring high yields (43–86%) without requiring chromatographic purification .
Q. What analytical techniques are critical for structural confirmation?
Key techniques include:
- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals from the fused chromeno-pyrrole-dione core.
- X-ray crystallography for unambiguous confirmation of stereochemistry and substituent positioning.
- High-resolution mass spectrometry (HRMS) to verify molecular formula .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction optimization?
Substituents on aryl aldehydes and amines significantly impact reaction kinetics:
- Electron-donating groups (e.g., methoxy) require prolonged heating (up to 2 hours) to overcome reduced electrophilicity.
- Electron-withdrawing groups (e.g., halogens) accelerate cyclization, needing shorter heating (15–20 minutes) . Adjust stoichiometry (e.g., 1.1 eq. amine for phenolic aldehydes) to mitigate steric hindrance .
Q. What strategies address low yields in sterically hindered derivatives?
Low yields (<50%) often arise from bulky substituents. Mitigation approaches include:
Q. How can spectral data contradictions in complex derivatives be resolved?
Overlapping NMR signals (e.g., diastereotopic protons in the dihydrochromeno ring) require:
- Variable-temperature NMR to distinguish dynamic effects.
- Computational modeling (DFT calculations) to predict chemical shifts.
- Cocrystallization with heavy atoms for improved X-ray diffraction quality .
Q. What methodologies assess the compound’s potential biological activity?
- In vitro screening : Use kinase inhibition assays or cytotoxicity studies (e.g., MTT assay) with cancer cell lines.
- Derivatization : Convert the dione moiety to pyrazolone derivatives (via hydrazine hydrate) to enhance bioavailability .
Q. How can solubility challenges in biological assays be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
